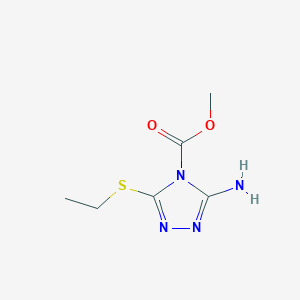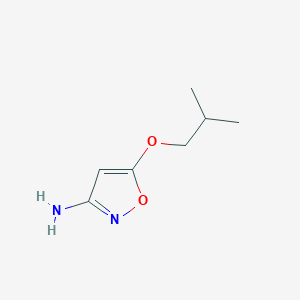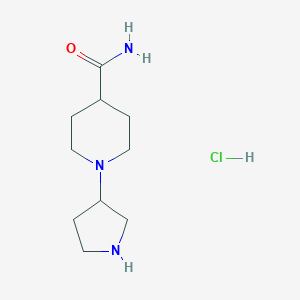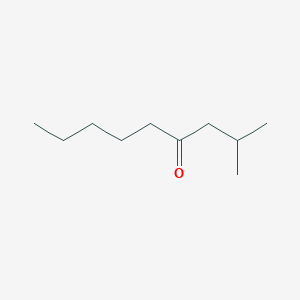
1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide is a chemical compound known for its unique structure and properties It belongs to the class of triazolium salts, which are characterized by a triazole ring with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide can be synthesized through a multi-step process. One common method involves the reaction of diphenylthiourea with lead(IV) oxide (Pb3O4) to form diphenylcarbodiimide. This intermediate is then reacted with phenylhydrazine to produce triphenylaminoguanidine. The final step involves the heterocyclization of triphenylaminoguanidine to yield 1,4-diphenyl-3-(phenylamino)-4H-1,2,4-triazole, which is subsequently brominated to form the desired triazolium salt .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The triazolium ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups onto the triazolium ring.
Aplicaciones Científicas De Investigación
1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide has been extensively studied for its applications in scientific research:
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological system. The triazolium ring plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diphenyl-3-phenylimino-1,2-dihydro-1,2,4-triazolium hydroxide: This compound is similar in structure but differs in its functional groups and reactivity.
1,4-Diphenyl-3-(phenylamino)-1H-1,2,4-triazole: Another similar compound with different substituents on the triazole ring.
Uniqueness
1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide is unique due to its specific bromide substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
55915-30-5 |
|---|---|
Fórmula molecular |
C20H17BrN4 |
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
N,1,4-triphenyl-1,2,4-triazol-4-ium-3-amine;bromide |
InChI |
InChI=1S/C20H17N4.BrH/c1-4-10-17(11-5-1)21-20-22-24(19-14-8-3-9-15-19)16-23(20)18-12-6-2-7-13-18;/h1-16H,(H,21,22);1H/q+1;/p-1 |
Clave InChI |
FJOUPMKMAAMCGI-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)NC2=NN(C=[N+]2C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13107499.png)



![methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13107514.png)






![10-Hydroxy-9-methoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium-2-olate](/img/structure/B13107564.png)

